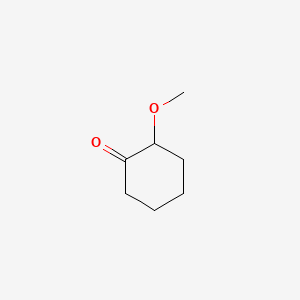

2-Methoxycyclohexanone

Overview

Description

2-Methoxycyclohexanone (CAS 1193-21-1) is a cyclic ketone derivative featuring a methoxy substituent at the 2-position of the cyclohexanone ring. It is a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, such as the antibiotic sanfetrinem , and industrial chemicals like adipic acid . Its synthesis typically involves catalytic hydrogenation of lignin-derived anisole derivatives or chiral resolution using biocatalysts like Yarrowia lipolytica . Key physical properties include a boiling point of 185°C, density of 1.02 g/mL, and refractive index of 1.455 (lit.) .

Preparation Methods

Direct Methoxylation of 2-Chlorocyclohexanone

Base-Free Alkoxylation

The simplest method involves heating 2-chlorocyclohexanone with excess methanol in a sealed, corrosion-resistant reactor (e.g., glass-lined steel).

Reaction Conditions

Mechanism

The reaction proceeds via an SN2 mechanism, where methanol acts as both nucleophile and solvent:

Hydrogen chloride (HCl) byproduct formation necessitates corrosion-resistant equipment.

Example Protocol

-

Starting Materials: 30 g 2-chlorocyclohexanone, 160 mL methanol .

-

Procedure: Heat at 125°C for 4 hours in a sealed vessel. Distill methanol under reduced pressure, extract with methylene chloride, and neutralize with aqueous NaOH .

Base-Assisted Methoxylation

Incorporating bases improves yields by neutralizing HCl, shifting equilibrium toward product formation.

Tertiary Amine Scavengers

Triethylamine (TEA) or trimethylamine (TMA) binds HCl, forming ammonium salts separable via filtration:

3\text{N} \rightarrow \text{Et}3\text{NH}^+ \text{Cl}^- \quad

Optimized Parameters

Case Study

Inorganic Bases

Calcium carbonate (CaCO) and magnesium oxide (MgO) offer cost-effective alternatives:

3 \rightarrow \text{CaCl}2 + \text{CO}2 + \text{H}2\text{O} \quad

Procedure

-

Reactants: 132 g 2-chlorocyclohexanone, 50 g CaCO, 600 mL methanol .

-

Workup: Precipitate CaCl with methylene chloride, filter, and distill .

Comparative Analysis of Methodologies

Table 1: Performance Metrics of Base-Free vs. Base-Assisted Methoxylation

Key Observations

-

Reaction Acceleration: Raising temperature from 125°C to 190°C reduces time from 4 hours to 15 minutes .

-

Yield Trade-offs: Base-free methods achieve higher yields but require specialized reactors. Calcium carbonate balances cost and efficiency.

Solvent and Pressure Effects

Solvent-Free Dehydrogenation

Post-methoxylation, this compound undergoes catalytic dehydrogenation to o-methoxyphenol. Using palladium on carbon (Pd/C) under pressure enhances reaction rates:

Pressure Optimization

Solvent-Mediated Reactions

Polar solvents like cyclohexylpropionate reduce side reactions:

Industrial-Scale Process Design

Continuous Flow Systems

Sealed reactors with in-line distillation units enable methanol recycling, minimizing waste:

-

Example: 98 g 2-chlorocyclohexanone in 750 mL methanol at 160°C for 15 minutes achieves 98–99% conversion .

Catalyst Reusability

Pd/C catalysts retain activity over multiple cycles:

Chemical Reactions Analysis

Types of Reactions

2-Methoxycyclohexanone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: It can be oxidized to adipic acid using phosphotungstic acid as a catalyst in the presence of oxygen.

Reduction: The compound can be reduced to 2-methoxycyclohexanol using hydrogen in the presence of a suitable catalyst.

Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Phosphotungstic acid and oxygen are commonly used.

Reduction: Hydrogen gas and palladium on titanium dioxide catalyst.

Substitution: Various reagents depending on the desired substitution product.

Major Products Formed

Oxidation: Adipic acid and methanol.

Reduction: 2-Methoxycyclohexanol.

Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-Methoxycyclohexanone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxycyclohexanone involves its ability to undergo various chemical transformations. For example, in the oxidation reaction to adipic acid, the compound is first activated by one-electron oxidation by the phosphotungstic acid catalyst and then reacts with oxygen . This process does not involve free radicals but rather a direct interaction between the activated substrate and oxygen .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

Structural and Physical Properties

The methoxy group in 2-methoxycyclohexanone significantly impacts its physical and chemical behavior compared to other cyclohexanone derivatives.

Key Insight : The methoxy group increases boiling point and polarity compared to alkyl-substituted derivatives, influencing solubility and reaction pathways.

Reactivity in Catalytic Reactions

A. Hydrodeoxygenation (HDO) :

This compound is a critical intermediate in the HDO of guaiacol (a lignin model compound). Its reactivity varies with catalysts:

- Ni/ZrO₂: Rapidly converts this compound to cyclohexanol (yield ratio 1.8:1 vs.

- Ir/ZrO₂ : Slower initial conversion but achieves 14% cyclohexane yield after prolonged reaction, highlighting superior deoxygenation capability .

Comparison: Unlike 2-methoxycyclohexanol, which is more reactive, this compound exhibits stability under HDO conditions, especially at higher temperatures (300°C) .

B. Oxidative Cleavage :

This compound is efficiently oxidized to adipic acid (AA) using a phosphotungstic acid catalyst (90% yield under optimized conditions) . In contrast, alkyl-substituted cyclohexanones (e.g., 2-methylcyclohexanone) primarily undergo ketone hydrogenation rather than cleavage .

Biological Activity

2-Methoxycyclohexanone, a cyclic ketone with the molecular formula , has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, potential therapeutic applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to a cyclohexanone framework. Its stereochemistry allows for specific interactions with biological systems, influencing its metabolic pathways and potential pharmacological effects. The compound can be synthesized through selective hydrogenation of guaiacol, highlighting its relevance in organic synthesis and material science .

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes, acting as a substrate that leads to various metabolites. The compound's chiral nature is believed to influence these interactions, which could be critical for developing new pharmaceuticals. Preliminary studies suggest that it may affect enzyme activity, although comprehensive investigations are still ongoing to fully elucidate these mechanisms .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound derivatives. For instance, derivatives of 2-methylcyclohexanone have demonstrated significant antifungal and antibacterial activities against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests that modifications to the cyclohexanone structure can enhance biological efficacy .

Study on Antimicrobial Activity

In a study examining the biological activity of various cyclohexanone derivatives, researchers found that certain substitutions on the cyclohexanone ring significantly impacted antimicrobial efficacy. The presence of halogenated groups was particularly noted for enhancing activity against pathogenic bacteria. This study underscores the importance of structural modifications in developing effective antimicrobial agents .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct reactivity patterns and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylcyclohexanone | Similar cyclohexane structure | Lacks methoxy group; different reactivity |

| 2-Ethylcyclohexanone | Ethyl group instead of methoxy | Different steric effects and properties |

| 3-Methylcyclohexanone | Methyl group at position 3 | Different stereochemical properties |

| Cyclopentanone | Five-membered ring | Different ring size affects reactivity |

This table illustrates how variations in functional groups and stereochemistry lead to different biological activities among these compounds, emphasizing the unique profile of this compound .

Future Directions in Research

The potential applications of this compound extend beyond antimicrobial activity. Ongoing research aims to explore its role as a chiral synthon in synthetic organic chemistry, particularly in drug development. Furthermore, studies are investigating its use in material science for developing polymers and catalysts due to its favorable chemical properties .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Methoxycyclohexanone in academic research?

- Methodological Answer : this compound is synthesized via oxidation of (1S,2S)-2-methoxycyclohexanol using Jones reagent (CrO₃/H₂SO₄), yielding a 95% product with 100% enantiomeric excess . Alternative routes include reductive amination using Pd/C catalysts, where this compound acts as an intermediate in coupling guaiacol derivatives with amines . Grignard-based methods involve forming magnesium enolate intermediates for stereoselective condensations with azetidinones .

Q. How is infrared spectroscopy utilized in conformational analysis of this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies axial vs. equatorial conformers by analyzing carbonyl (C=O) and methoxy (O-CH₃) stretching frequencies. Theoretical calculations (e.g., MMX molecular mechanics) complement IR data, revealing six possible vapor-phase conformers due to methoxy group rotation . Solvent polarity significantly shifts equilibrium: in cyclohexane, axial preference is negligible, while polar solvents stabilize equatorial conformers via dipole interactions .

Advanced Research Questions

Q. What factors influence the stereoselective synthesis of this compound derivatives?

- Methodological Answer : Stereoselectivity is achieved using chiral catalysts or enolate intermediates. For example:

- BINAP ligands enable asymmetric hydrogenation of racemic this compound, producing enantiomerically pure derivatives .

- Magnesium enolates (prepared via Grignard reagents and organic bases) condense with acyloxyazetidinones to form tricyclic β-lactams with >90% diastereoselectivity .

- Pd/C catalysts drive reductive amination, yielding alkoxyl-functionalized cyclohexylamines with high enantiomeric excess .

Q. How do solvent interactions affect the conformational equilibrium of this compound?

- Methodological Answer : Solvent polarity alters van der Waals and dipole-dipole interactions, shifting axial/equatorial conformer ratios. NMR studies in five solvents show:

Q. What role does this compound play in catalytic hydrodeoxygenation (HDO) reactions?

- Methodological Answer : In guaiacol HDO over Ni/ZrO₂ or Ir/ZrO₂ catalysts, this compound is a key intermediate formed via partial hydrogenation. Kinetic studies reveal:

- Ni/ZrO₂ rapidly converts this compound to cyclohexanol (yield ratio 1.8:1 at 1 min) .

- Ir/ZrO₂ shows slower conversion but higher selectivity for cyclohexane (14% yield after 4 hours) .

Demethoxylation pathways compete with ketone hydrogenation, influenced by catalyst acidity and reaction temperature.

Properties

IUPAC Name |

2-methoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJURPHZXCLFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864060 | |

| Record name | Cyclohexanone, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7429-44-9 | |

| Record name | 2-Methoxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7429-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxycyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.